
N-(4-chlorophenyl)-4,5-dimethoxy-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-4,5-dimethoxy-2-nitrobenzamide, also known as “CDNB” is a chemical compound that has been extensively used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents like ethanol and methanol. The compound is used as a substrate for the enzyme glutathione S-transferase (GST) and has been widely used in biochemical and physiological studies.
作用機序
The mechanism of action of CDNB involves its reaction with GST to form a conjugate. CDNB is a substrate for GST, and the enzyme catalyzes the reaction between CDNB and glutathione to form a conjugate. The reaction is shown below:
CDNB + glutathione → CDNB-glutathione conjugate
The conjugate can be easily measured spectrophotometrically, and the rate of formation of the conjugate is proportional to the activity of GST.
Biochemical and Physiological Effects:
CDNB has been used to study the biochemical and physiological effects of GST. GST is an enzyme that plays a crucial role in the detoxification of xenobiotics and endogenous compounds. The activity of GST has been shown to be altered in various diseases like cancer, Alzheimer's, and Parkinson's. CDNB has been used to study the activity of GST in these diseases and to develop new drugs that can modulate the activity of GST.
実験室実験の利点と制限
CDNB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also a substrate for GST, which is a widely studied enzyme. The reaction between CDNB and GST is rapid and can be easily measured spectrophotometrically. However, CDNB has some limitations. It is a toxic compound that can cause skin irritation and respiratory problems. It should be handled with care, and proper safety precautions should be taken while working with CDNB.
将来の方向性
CDNB has been extensively used in scientific research, and several future directions can be explored. One possible direction is the development of new drugs that can modulate the activity of GST. GST is an enzyme that plays a crucial role in the detoxification of xenobiotics and endogenous compounds. The modulation of GST activity can have therapeutic implications for various diseases. Another possible direction is the study of the role of GST in drug metabolism. GST has been shown to play a crucial role in the metabolism of several drugs. The study of the interaction between CDNB and GST can provide insights into the mechanism of drug metabolism.
Conclusion:
In conclusion, CDNB is a chemical compound that has been widely used in scientific research. It is a substrate for the enzyme glutathione S-transferase (GST) and has been used to study the activity of GST in various tissues and cells. CDNB has several advantages for lab experiments, but it should be handled with care due to its toxic nature. The study of CDNB can provide insights into the mechanism of drug metabolism and the development of new drugs that can modulate the activity of GST.
合成法
CDNB can be synthesized by the reaction of 4,5-dimethoxy-2-nitroaniline with 4-chlorobenzoyl chloride in the presence of a base like triethylamine. The reaction yields CDNB as a yellow crystalline powder with a purity of over 99%.
科学的研究の応用
CDNB has been used as a substrate for the enzyme glutathione S-transferase (GST) in numerous scientific studies. GST is an enzyme that plays a crucial role in the detoxification of xenobiotics and endogenous compounds. The reaction between CDNB and GST results in the formation of a conjugate that can be easily measured spectrophotometrically. This reaction has been used to determine the activity of GST in various tissues and cells.
特性
IUPAC Name |
N-(4-chlorophenyl)-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-13-7-11(12(18(20)21)8-14(13)23-2)15(19)17-10-5-3-9(16)4-6-10/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKPIFHIIXBFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(benzylsulfonyl)amino]benzenesulfonamide](/img/structure/B5865258.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5865265.png)
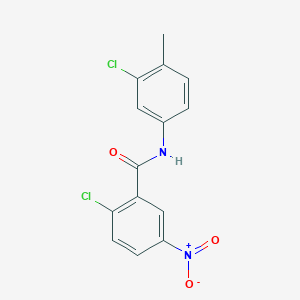
![7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5865275.png)
![2-ethyl-7-(2-furyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5865280.png)
![2-chloro-N'-[(2-chlorobenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B5865285.png)
![3-(1,3-benzodioxol-5-yl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5865292.png)
![2-[4-(cyclohexylmethyl)-1-piperazinyl]ethanol](/img/structure/B5865301.png)
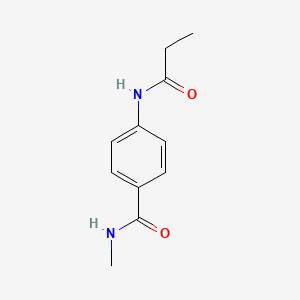
![N-cyclohexyl-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5865310.png)
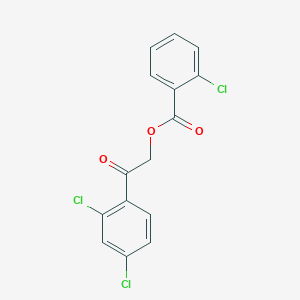
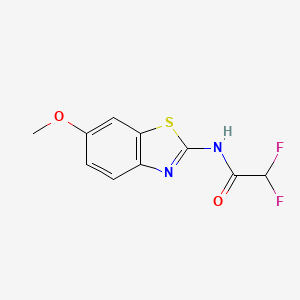
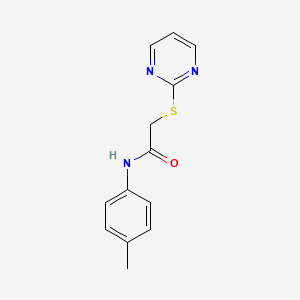
![N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5865346.png)